Abz-AGLA-Nba

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

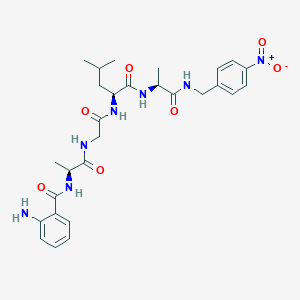

Abz-AGLA-Nba 是一种用于测定蛋白酶活性的荧光底物。该化合物水解后释放氨酰苯甲酰胺和 2-萘氨基酰。 该水解反应生成的氨酰苯甲酰胺在紫外光下具有荧光,并能发出荧光信号 .

准备方法

合成路线及反应条件

Abz-AGLA-Nba 的合成涉及在 50 mM Tris-HCl (pH 7.4) 缓冲溶液中水解荧光肽底物 2-氨基苯甲酰-Ala-Gly-Leu-Ala-4-硝基苯甲酰胺,并添加 2.5 mM 氯化钙 。 反应使用 Envision 微孔板阅读器在 315 nm 激发和 430 nm 发射波长下监测 .

工业生产方法

This compound 的工业生产方法尚未广泛记载。 合成通常涉及标准的肽合成技术,然后进行纯化和质量控制,以确保高纯度和活性 .

化学反应分析

科学研究应用

Abz-AGLA-Nba 广泛用于科学研究中,用于测定蛋白酶活性。 它特别适用于研究绿脓杆菌弹性蛋白酶等蛋白酶的活性 。 该化合物也用于开发针对蛋白酶的选择性抑制剂,这些抑制剂在治疗绿脓杆菌引起的感染方面具有潜在的治疗应用 .

作用机制

Abz-AGLA-Nba 作为蛋白酶的底物。当被蛋白酶水解时,它会释放氨酰苯甲酰胺和 2-萘氨基酰。 产物氨酰苯甲酰胺在紫外光下具有荧光,从而可以检测和量化蛋白酶活性 .

相似化合物的比较

生物活性

Abz-AGLA-Nba, or 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide, is a fluorogenic substrate extensively utilized in biochemical research to assess protease activity. This compound is particularly significant in studies involving elastases, such as LasB from Pseudomonas aeruginosa, and serves as a valuable tool for understanding proteolytic enzyme kinetics and inhibition mechanisms.

This compound is designed to release two distinct products upon hydrolysis: aminoacyl benzimide (Abz-AGLA) and 2-naphthylaminoacyl (Nba). The hydrolysis reaction can be quantitatively monitored through fluorescence measurements, with an emission peak at 415 nm when excited at 340 nm. This property allows researchers to evaluate protease activity in various biological samples effectively .

Reaction Monitoring

The reaction kinetics of this compound hydrolysis can be observed under controlled conditions. For instance, studies have reported measuring activity at a substrate concentration of 20 µM in a Tris/HCl buffer at pH 7.5. The increase in fluorescence correlates directly with enzyme activity, providing a robust method for assessing protease function .

Biological Activity and Applications

Protease Interaction : this compound is particularly effective as a substrate for elastases, with specific emphasis on LasB from Pseudomonas aeruginosa. Research indicates that it undergoes competitive inhibition when interacting with these enzymes, with inhibition constants around 35 nM for related compounds. This competitive nature makes it invaluable for studying enzyme inhibition mechanisms and potential therapeutic targets .

Case Studies : Several studies have utilized this compound to investigate the activity of LasB in clinical isolates. For example, a study involving 255 Pseudomonas aeruginosa isolates found that 176 exhibited detectable LasB activity using the this compound substrate. This research highlighted the correlation between elevated LasB activity and early-stage infections in cystic fibrosis patients .

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Aminobenzoyl-Ala-Gly | Similar backbone | Lacks Leu and Ala substitutions |

| 2-Aminobenzoyl-Ala-Leu | Similar backbone | Variation in terminal amino acid |

| Aglafolin | Related fluorogenic substrate | Used for different enzyme specificity |

This compound's specific design tailored for measuring elastase activity makes it particularly valuable in both clinical and research settings.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Enzyme Kinetics : The hydrolysis rates of this compound were measured across various LasB variants, demonstrating consistent sensitivity to inhibitors, thus validating its use in kinetic studies .

- Inhibition Studies : Structural analyses using crystallography have revealed how this compound binds within the active site of LasB, providing insights into its competitive inhibition mechanism .

- Clinical Relevance : A significant correlation was observed between LasB activity levels measured by this compound hydrolysis and clinical outcomes in cystic fibrosis patients, emphasizing its potential role as a biomarker for disease progression .

属性

分子式 |

C28H37N7O7 |

|---|---|

分子量 |

583.6 g/mol |

IUPAC 名称 |

2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-1-[(4-nitrophenyl)methylamino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)33-18(4)25(37)30-14-19-9-11-20(12-10-19)35(41)42)34-24(36)15-31-26(38)17(3)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23H,13-15,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,36)/t17-,18-,23-/m0/s1 |

InChI 键 |

FKJKLEYKQAMKQQ-BSRJHKFKSA-N |

手性 SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2N |

规范 SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。